3H-Naphtho[1,2-E][1,2]oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60976-72-9 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3H-benzo[f][1,2]benzoxazine |
InChI |
InChI=1S/C12H9NO/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8,13H |
InChI Key |
QEQVCPKISCKMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CNO3 |
Origin of Product |
United States |
Synthetic Methodologies for the 3h Naphtho 1,2 E 1,2 Oxazine Core and Its Analogues
Retrosynthetic Analysis of the 3H-Naphtho[1,2-E]rsc.orgresearchgate.netoxazine Molecular Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be designed.
Key Disconnections and Precursor Identification
The retrosynthetic analysis of the 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine (B8389632) core reveals several strategic disconnections. The most logical approach involves severing the bonds of the heterocyclic oxazine ring, as these are generally more accessible to form than the carbon-carbon bonds of the naphthalene (B1677914) ring system.
Two primary disconnections can be considered:
Disconnection A (C-N and C-O bond cleavage): This approach involves a two-bond disconnection across the C4a-N and C10b-O bonds. This leads to a 1-(aminooxymethyl)-2-naphthol precursor. This precursor, in turn, can be derived from the reaction of 2-hydroxy-1-naphthaldehyde (B42665) or a related derivative with hydroxylamine (B1172632) or its derivatives.
Disconnection B (N-O and C-C bond cleavage): A disconnection of the N-O bond and the C1-C10b bond is another viable strategy. This retrosynthetic step would lead to a 1-nitroso-2-naphthol (B91326) derivative and a suitable two-carbon synthon that can react to form the oxazine ring.
These disconnections point towards key precursors for the synthesis of the 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine core, as summarized in the table below.
| Disconnection Strategy | Key Bonds Cleaved | Identified Precursors |
| A | C4a-N, C10b-O | 1-(Aminooxymethyl)-2-naphthol, 2-Hydroxy-1-naphthaldehyde |
| B | N-O, C1-C10b | 1-Nitroso-2-naphthol, Two-carbon synthons |
Strategic Considerations for Regio- and Stereocontrol
The synthesis of the 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine scaffold requires careful consideration of regiochemistry, as the fusion of the oxazine ring to the naphthalene core can result in different isomers. The "1,2-e" designation specifies that the fusion occurs at the 1 and 2 positions of the naphthalene ring.
Regiocontrol: Achieving the desired regioselectivity is primarily dependent on the choice of the starting naphthyl precursor. To ensure the formation of the [1,2-e] isomer, the functional groups that will form the oxazine ring must be located at the C1 and C2 positions of the naphthalene ring. For instance, using 2-hydroxy-1-naphthaldehyde as a starting material directs the annulation of the oxazine ring to the correct positions.
Stereocontrol: For substituted analogues of 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine, the potential for stereocenters arises, particularly at the C3 and C4 positions of the oxazine ring. The stereochemical outcome of the cyclization reaction can be influenced by several factors, including the nature of the substituents, the reaction conditions (temperature, solvent, catalyst), and the use of chiral auxiliaries or catalysts. Diastereoselective synthesis can often be achieved by controlling the approach of the reacting species during the ring-forming step.
Classical Cyclization Reactions for the 3H-Naphtho[1,2-E]rsc.orgresearchgate.netoxazine Ring System
The construction of the oxazine ring onto the naphthalene framework is typically achieved through various cyclization strategies. These methods can be broadly categorized into cyclocondensation, intramolecular heterocyclization, and multi-component reactions.
Cyclocondensation Approaches Utilizing Naphthyl and Oxazine Precursors
Cyclocondensation reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. In the context of 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine synthesis, this approach would typically involve the reaction of a difunctional naphthyl precursor with a molecule containing the N-O moiety.
A plausible cyclocondensation route involves the reaction of 1-(halomethyl)-2-naphthol with hydroxylamine. The reaction would proceed via an initial nucleophilic substitution of the halide by the nitrogen of hydroxylamine, followed by an intramolecular condensation between the hydroxyl group of the naphthol and the hydroxyl group of the hydroxylamine intermediate.
| Naphthyl Precursor | Reagent | Resulting Bond Formations |
| 1-(Bromomethyl)-2-naphthol | Hydroxylamine | C-N and C-O |
| 2-Hydroxy-1-naphthaldehyde | Hydroxylamine | C=N and N-O |
Intramolecular Heterocyclization Strategies for Oxazine Annulation
Intramolecular heterocyclization is a powerful strategy for the formation of heterocyclic rings. This approach involves the cyclization of a single molecule containing all the necessary atoms for the ring system. A key strategy for the synthesis of the 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine core involves the oxidative cyclization of a suitably functionalized precursor.
One such approach is the 6π-electrocyclization of an o-naphthoquinone azomethide intermediate. mdpi.com This intermediate can be generated in situ from the oxidation of a precursor like (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol. mdpi.com The electrocyclization proceeds through a concerted mechanism, leading to the formation of the oxazine ring.
The proposed mechanism involves the following steps:
Oxidation of the precursor to form the reactive o-naphthoquinone azomethide.
A 6π-electrocyclization of this intermediate.
Tautomerization to yield the final 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine derivative.
This method provides a direct route to the fused ring system and highlights the utility of electrocyclic reactions in heterocyclic synthesis.
Multi-Component Reactions (MCRs) Towards Naphtho-Oxazine Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. While MCRs are well-established for the synthesis of the isomeric naphtho[1,2-e] rsc.orgresearchgate.netoxazines, their application to the synthesis of the rsc.orgresearchgate.netoxazine isomer is less documented.
A hypothetical MCR for the synthesis of a 3H-naphtho[1,2-e] rsc.orgresearchgate.netoxazine derivative could involve the one-pot reaction of a 1-nitroso-2-naphthol, an aldehyde, and an amine. This reaction would proceed through the formation of an imine, followed by a nucleophilic attack of the nitroso group and subsequent cyclization. However, the regiochemical outcome of such a reaction would need to be carefully controlled to favor the formation of the rsc.orgresearchgate.netoxazine over other potential isomers.
The following table summarizes the key features of the different synthetic approaches:
| Synthetic Approach | Key Features | Starting Materials |
| Cyclocondensation | Stepwise formation of C-N and C-O bonds. | Difunctional naphthyl precursors, hydroxylamine derivatives. |
| Intramolecular Heterocyclization | Formation of the oxazine ring from a single precursor via cyclization. | 2-Hydroxy-1-naphthaldehyde oximes or similar derivatives. |
| Multi-Component Reactions | One-pot synthesis involving three or more components. | 1-Nitroso-2-naphthol, aldehydes, amines (hypothetical). |
Modern Catalytic Approaches in 3H-Naphtho[1,2-E]jmaterenvironsci.comtandfonline.comoxazine Synthesis
The construction of the oxazine ring fused to a naphthalene system can be achieved through various modern catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and the ability to introduce molecular complexity under mild reaction conditions.
Transition-Metal Catalyzed C-N and C-O Bond Formation for Oxazine Construction
Transition-metal catalysis has become an indispensable tool in organic synthesis, particularly for the formation of carbon-heteroatom bonds. In the context of 3H-naphtho[1,2-e] jmaterenvironsci.comtandfonline.comoxazine synthesis, palladium, copper, and rhodium catalysts have been employed to facilitate key C-N and C-O bond-forming reactions.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are well-established for C-N bond formation. While direct examples for the synthesis of 3H-Naphtho[1,2-E] jmaterenvironsci.comtandfonline.comoxazine are not abundant in the literature, analogous palladium-catalyzed intramolecular amination reactions have been used for the synthesis of benzoxazinone (B8607429) derivatives. sioc-journal.cn For instance, a palladium-catalyzed intramolecular Hiyama coupling has been developed for the synthesis of 4-sila-4H-benzo[d] jmaterenvironsci.comacs.orgoxazines, demonstrating an intramolecular C-O bond formation strategy that could be conceptually applied to naphthoxazine synthesis. semanticscholar.org Furthermore, palladium-catalyzed acetoxylation of indolines highlights the potential for late-stage C-O bond formation on complex scaffolds. nsf.gov
Copper-catalyzed reactions have also been utilized for the construction of oxazine rings. A copper(I)-catalyzed one-pot cascade annulation of nitriles, aldehydes, and diaryliodonium salts has been developed for the efficient synthesis of 2,4-substituted benzoxazine (B1645224) derivatives. rsc.org Additionally, a copper-catalyzed tandem reaction of terminal ynones, sulfonyl azides, and imines provides access to functionalized oxazines through an inverse electron demand Diels-Alder reaction. mdpi.com An efficient copper-catalyzed intramolecular C-H alkoxylation of 1,4-disubstituted 1,2,3-triazoles has been developed to generate tricyclic benzoxazine-fused 1,2,3-triazoles. nih.gov
Rhodium-catalyzed C-H amination has emerged as a powerful method for the direct formation of C-N bonds. nih.govnih.govresearchgate.netresearchgate.net This strategy avoids the need for pre-functionalized starting materials and can be applied to the synthesis of various nitrogen-containing heterocycles. For example, rhodium-catalyzed C-H amidation/cyclization of sulfoximines with 1,4,2-dioxazol-5-ones provides access to benzothiadiazine-1-oxides. nih.gov A similar approach could be envisioned for the construction of the N-N bond in the 3H-naphtho[1,2-e] jmaterenvironsci.comtandfonline.comoxazine core. Rhodium-catalyzed direct C-H amination of benzamides with aryl azides has also been reported as a route to diarylamines. semanticscholar.org
| Catalyst | Reaction Type | Application | Reference |
| Palladium | Intramolecular Amination | Synthesis of benzoxazinone derivatives | sioc-journal.cn |
| Palladium | Intramolecular Hiyama Coupling | Synthesis of 4-sila-4H-benzo[d] jmaterenvironsci.comacs.orgoxazines | semanticscholar.org |
| Copper(I) | Cascade Annulation | Synthesis of 2,4-substituted benzoxazine derivatives | rsc.org |
| Copper | Tandem Cycloaddition | Synthesis of functionalized oxazines | mdpi.com |
| Copper | Intramolecular C-H Alkoxylation | Synthesis of tricyclic benzoxazine-fused 1,2,3-triazoles | nih.gov |
| Rhodium | C-H Amidation/Cyclization | Synthesis of benzothiadiazine-1-oxides | nih.gov |
| Rhodium | C-H Amination | Synthesis of diarylamines | semanticscholar.org |
Organocatalytic Methodologies for Asymmetric Synthesis of 3H-Naphtho[1,2-E]jmaterenvironsci.comtandfonline.comoxazine Precursors
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. Chiral phosphoric acids, in particular, have proven to be versatile catalysts for a wide range of enantioselective transformations.
In the context of 3H-naphtho[1,2-e] jmaterenvironsci.comtandfonline.comoxazine synthesis, chiral phosphoric acids can be employed to synthesize chiral precursors, such as aminobenzylnaphthols, with high enantioselectivity. The asymmetric Kabachnik-Fields reaction, catalyzed by chiral phosphoric acids, can provide access to chiral α-aminophosphonates, which can be further elaborated into chiral amines. mdpi.com The stereoselectivity of this reaction is often influenced by the steric bulk of the substituents on the aldehyde. mdpi.com
Furthermore, chiral phosphoric acid-catalyzed asymmetric synthesis of remotely chiral naphthols and naphthylamines has been achieved through the in situ generation of 2-naphthoquinone 8-methides and their aza-analogues. researchgate.net This methodology allows for the efficient construction of remote benzylic stereogenic centers. Chiral phosphoric acids have also been utilized in intermolecular [4 + 2] cycloaddition reactions for the synthesis of chiral azomethine imines, which are valuable precursors for di-nitrogenated heterocycles. rsc.org These organocatalytic methods provide a powerful platform for accessing enantiomerically enriched building blocks for the asymmetric synthesis of 3H-naphtho[1,2-e] jmaterenvironsci.comtandfonline.comoxazine and its analogues.
| Organocatalyst | Reaction Type | Application | Reference |
| Chiral Phosphoric Acid | Asymmetric Kabachnik-Fields Reaction | Synthesis of chiral α-aminophosphonates | mdpi.com |
| Chiral Phosphoric Acid | Asymmetric Nucleophilic Addition | Synthesis of remotely chiral naphthols and naphthylamines | researchgate.net |
| Chiral Phosphoric Acid | Intermolecular [4 + 2] Cycloaddition | Synthesis of chiral azomethine imines | rsc.org |
Photoredox and Electrochemical Catalysis in Heterocycle Synthesis
Photoredox and electrochemical catalysis have emerged as powerful and sustainable strategies in organic synthesis, enabling novel transformations under mild conditions. These methods utilize visible light or electricity to generate reactive intermediates, such as radical ions, which can then participate in bond-forming reactions.
A novel strategy combining visible-light and enzyme catalysis has been developed for the one-pot synthesis of 1,3-oxazine derivatives from α- or β-naphthols. rsc.orgresearchgate.net This approach involves a sequential enzymatic hydrolysis and visible-light-induced decarboxylation of ethyl N-aryl glycinates, followed by a series of reactions including a Mannich reaction and intramolecular cyclization to form the oxazine ring. rsc.org
Photoredox catalysis has also been employed for the synthesis of sulfonated benzo[d] jmaterenvironsci.comacs.orgoxazines. lookchem.com This method involves the merging of photoredox catalysis and the insertion of sulfur dioxide via a radical process. The synthesis of (±)-tetrabenazine, a complex polycyclic alkaloid, has been achieved using a visible light photoredox-catalyzed cyclization as a key step, demonstrating the utility of this approach in the construction of complex heterocyclic frameworks. nih.gov
Sustainable Synthetic Strategies for 3H-Naphtho[1,2-E]jmaterenvironsci.comtandfonline.comoxazine
The principles of green chemistry are increasingly being incorporated into synthetic methodologies to reduce environmental impact. For the synthesis of 3H-naphtho[1,2-e] jmaterenvironsci.comtandfonline.comoxazine and its analogues, this includes the use of solvent-free conditions, aqueous reaction media, and biocatalysis.
Solvent-Free and Aqueous Medium Syntheses
Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Several one-pot, solvent-free methods have been developed for the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comacs.orgoxazine-3-ones, which are structurally related to the target compound. These multicomponent reactions typically involve the condensation of a 2-naphthol, an aldehyde, and urea (B33335) or thiourea (B124793) in the presence of a catalyst. jmaterenvironsci.comtandfonline.comrasayanjournal.co.inresearchgate.net A variety of catalysts have been employed, including iron(III) phosphate, tandfonline.com wet cyanuric chloride, researchgate.net and even a snail shell-derived catalyst, highlighting the use of green and readily available materials. jmaterenvironsci.com The use of an almond shell-based nanocatalyst has also been reported for the solvent-free synthesis of naphtho[1,2-e] jmaterenvironsci.comacs.orgoxazines. nih.gov
In addition to solvent-free approaches, the use of aqueous media for the synthesis of naphthoxazines has also been explored as a more environmentally benign alternative to traditional organic solvents. rsc.org
| Reaction Condition | Catalyst | Reactants | Product | Reference |
| Solvent-free | Iron(III) phosphate | 2-naphthol, aromatic aldehyde, urea | 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comacs.orgoxazine-3-one | tandfonline.com |
| Solvent-free | Wet cyanuric chloride | β-naphthol, aldehyde, urea/thiourea | 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comacs.orgoxazine-3-one | researchgate.net |
| Solvent-free | Snail shell | 2-naphthol, aromatic compound, urea/thiourea | 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comacs.orgoxazine-3-one/thione | jmaterenvironsci.com |
| Solvent-free | Almond shell-based nanocatalyst | β-naphthol, amine, formaldehyde | Naphtho[1,2-e] jmaterenvironsci.comacs.orgoxazine derivatives | nih.gov |
Use of Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While specific examples of biocatalytic synthesis of 3H-Naphtho[1,2-E] jmaterenvironsci.comtandfonline.comoxazine are still emerging, the potential of this approach is evident from related studies.
As mentioned previously, a combined visible-light and enzyme-catalyzed one-pot synthesis of 1,3-oxazine derivatives from naphthols has been reported. rsc.orgresearchgate.net This chemoenzymatic cascade demonstrates the successful integration of biocatalysis with other modern synthetic methods. A biochemo multienzyme cascade reaction using lipase (B570770) and tyrosinase has been developed for the one-pot synthesis of tricyclic benzoxazine and benzoxazepine derivatives. acs.org This method involves an enzyme-mediated ortho-hydroxylation followed by a series of cyclization reactions. acs.org
Lipases, a class of enzymes that catalyze the hydrolysis of fats, have also been employed in asymmetric synthesis. For instance, a lipase-catalyzed one-pot dynamic kinetic resolution/intramolecular Diels-Alder reaction has been used for the asymmetric synthesis of a naphtho[2,3-c]furan-1(3H)-one derivative. nih.govresearchgate.net Such strategies could be adapted for the enantioselective synthesis of chiral precursors for 3H-naphtho[1,2-e] jmaterenvironsci.comtandfonline.comoxazine. The use of immobilized lipases on magnetic nanoflowers has also been explored for enhanced catalytic activity and stability in solvent-free biosynthesis. rsc.org
Enzyme-mediated cascade reactions are a hallmark of biosynthesis and are increasingly being mimicked in the laboratory for the efficient construction of complex molecules. nih.gov These cascades can involve a variety of enzymatic transformations, including those mediated by nucleophilic, electrophilic, pericyclic, and radical reactions. nih.gov The application of such enzymatic cascades holds significant promise for the future development of sustainable and highly efficient synthetic routes to the 3H-naphtho[1,2-e] jmaterenvironsci.comtandfonline.comoxazine core and its diverse analogues.
Atom-Economy and Waste Minimization in Reaction Design
The principles of green chemistry, specifically atom economy and waste minimization, are increasingly pivotal in the design of synthetic routes for heterocyclic compounds, including the naphthoxazine framework. Atom economy, a concept developed by Barry Trost, emphasizes the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org An ideal reaction would incorporate all atoms from the starting materials into the final product, resulting in 100% atom economy. wikipedia.orgprimescholars.com
Multicomponent reactions (MCRs) are a powerful strategy for achieving high atom economy in the synthesis of complex molecules like naphthoxazines. researchgate.net These reactions, where three or more reactants combine in a single step to form a product that contains portions of all the starting materials, inherently minimize waste by reducing the number of synthetic steps and purification stages. researchgate.net For the more common naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine derivatives, one-pot, three-component condensation reactions of a naphthol, an aldehyde, and an amine or urea/thiourea are frequently employed. jmaterenvironsci.comnih.gov This approach is highly atom-economical as the majority of the atoms from the three starting components are incorporated into the final heterocyclic structure.
Waste minimization is further addressed through the use of solvent-free reaction conditions and recyclable catalysts. jmaterenvironsci.comsciresliterature.org Solvent-free, or solid-state, reactions reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. jmaterenvironsci.comsciresliterature.org Several studies on naphtho jmaterenvironsci.comresearchgate.netoxazines report high yields under solvent-free conditions, often facilitated by grinding or heating. jmaterenvironsci.comsciresliterature.org
For instance, the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine-3-ones has been achieved using a snail shell catalyst under solvent-free conditions, highlighting a green and efficient approach. jmaterenvironsci.com The reaction proceeds with high yields, and the catalyst is a readily available, non-toxic, and reusable resource. jmaterenvironsci.com Such methodologies, while documented for the jmaterenvironsci.comresearchgate.net isomer, provide a clear blueprint for designing atom-economical and low-waste synthetic routes for the less-explored 3H-Naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine.
Table 1: Comparison of Catalysts in the Synthesis of Naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine Derivatives
| Catalyst | Reaction Conditions | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|
| Snail Shell | Solvent-free, 120°C | 85-95 | Green, reusable, inexpensive | jmaterenvironsci.com |
| [Msim]Cl | Microwave, solvent-free | High | Recyclable ionic liquid, short reaction time | nih.gov |
| FNAOSiPAMP/CuII | Solvent-free, room temp. | Good to excellent | Eco-friendly, reusable magnetic nanocatalyst | nih.gov |
| Low-valent Titanium | Triphosgene, 15 min | High | High chemoselectivity, short reaction time | nih.gov |
Total Synthesis of Complex Natural Products or Advanced Scaffolds Incorporating the 3H-Naphtho[1,2-e]jmaterenvironsci.comresearchgate.netoxazine Moiety
A comprehensive search of the chemical literature reveals a notable absence of total syntheses of complex natural products that incorporate the specific 3H-Naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine moiety. While the broader naphthoxazine scaffold is of interest in medicinal chemistry due to its diverse biological activities, its presence in naturally occurring complex molecules appears to be rare or as yet undiscovered. nih.govresearchgate.net
The field of total synthesis focuses on the complete chemical synthesis of complex molecules, often natural products, from simple, commercially available precursors. purdue.edu These endeavors not only make rare and biologically active compounds more accessible for study but also drive the development of new synthetic methodologies and strategies. purdue.eduunimelb.edu.au Natural products featuring other heterocyclic systems, such as anthraquinones, have been the targets of numerous elegant total syntheses, showcasing strategies like early-stage or late-stage introduction of the core aromatic system. nih.gov
While no natural products containing the 3H-Naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine core have been reported as targets for total synthesis, the development of synthetic methods for this scaffold is a crucial first step. The creation of advanced molecular scaffolds for drug discovery often draws inspiration from natural product structures or privileged heterocyclic systems known to interact with biological targets. Given the established biological relevance of related oxazine compounds, the 3H-Naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine core represents a potentially valuable scaffold for the design of new therapeutic agents. nih.govacs.org Future work in this area could involve the incorporation of this moiety into larger, more complex molecules to explore its potential in medicinal chemistry, which may eventually lead to its inclusion in a total synthesis campaign.
Flow Chemistry and Continuous Processing for 3H-Naphtho[1,2-e]jmaterenvironsci.comresearchgate.netoxazine Production
The application of flow chemistry and continuous processing for the production of 3H-Naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine has not been specifically described in the literature. However, these technologies offer significant advantages over traditional batch synthesis and are increasingly being adopted for the manufacture of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling the safe execution of highly exothermic or fast reactions that can be difficult to control in large batch reactors. mdpi.com
Continuous processing, a broader concept that includes flow chemistry, involves the sequential transformation of materials in a continuous manner, often integrating reaction, separation, and purification steps into a single, automated process. mdpi.com This can lead to significant improvements in efficiency, consistency, and scalability compared to batch production.
The synthesis of naphthoxazine analogues, which often involves multicomponent reactions, could be well-suited for adaptation to a flow chemistry setup. For example, the separate streams of the naphthol, aldehyde, and amine components could be mixed at a T-junction and then passed through a heated reactor coil to facilitate the reaction. The residence time in the reactor would correspond to the reaction time in a batch process. This setup could allow for rapid optimization of reaction conditions and facile scalability by simply running the system for a longer duration. Furthermore, in-line purification modules could be integrated to achieve a continuous production of the final product.
While specific examples for 3H-Naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine are lacking, the general benefits of flow chemistry make it an attractive area for future research in the synthesis of this and other heterocyclic systems.
Lack of Scientific Literature on 3H-Naphtho[1,2-e] mdpi.comekb.egoxazine Prevents Detailed Chemical Reactivity Analysis
A comprehensive review of existing scientific literature reveals a significant gap in the chemical characterization and reactivity studies of the specific compound 3H-Naphtho[1,2-e] mdpi.comekb.egoxazine . Despite the detailed interest in its potential chemical behaviors, including electrophilic aromatic substitution, nucleophilic additions, and various ring transformations, there is currently no available research data to populate these specific areas of inquiry.
Searches for the reactivity and derivatization of this particular naphthoxazine isomer have not yielded specific results. The available body of research on related compounds focuses on structurally different isomers, such as those with a mdpi.comresearchgate.netoxazine or mdpi.comjmaterenvironsci.comoxazine ring system, or the closely related 3-phenyl-3H-naphtho[1,2-e] mdpi.comekb.egresearchgate.netoxadiazine, which contains an additional nitrogen atom in the heterocyclic ring. mdpi.comresearchgate.net
Information is widely available for isomers like naphtho[1,2-e] mdpi.comresearchgate.netoxazines, which are often synthesized through multicomponent reactions involving 2-naphthol, aldehydes, and amines or urea. researchgate.netjmaterenvironsci.comnih.govnih.govresearchgate.net The reactivity of these mdpi.comresearchgate.net-isomers has been explored, providing a basis for understanding the general chemical behavior of naphthoxazine systems. ekb.egresearchgate.netnaturalspublishing.com However, the difference in the arrangement of the nitrogen and oxygen atoms in the oxazine ring—from the well-documented 1,3-position to the specified 1,2-position—fundamentally alters the electronic and steric properties of the molecule. Therefore, direct extrapolation of the reactivity of mdpi.comresearchgate.netoxazine isomers to the mdpi.comekb.egoxazine system would be speculative and scientifically unsound without experimental validation.
Due to this absence of specific data for 3H-Naphtho[1,2-e] mdpi.comekb.egoxazine, it is not possible to provide a scientifically accurate and thorough article on its chemical reactivity and derivatization according to the requested detailed outline. The following sections, which were intended to be populated with detailed research findings, remain unaddressed pending future investigation into this specific chemical entity:
Chemical Reactivity and Derivatization of 3h Naphtho 1,2 E 1,2 Oxazine
Transition-Metal Mediated Cross-Coupling Reactions for Peripheral Functionalization
Further experimental research is required to elucidate the synthesis, characterization, and chemical reactivity of 3H-Naphtho[1,2-e] mdpi.comekb.egoxazine (B8389632). Such studies would be necessary to build the foundational knowledge required to detail its behavior in the specific reaction classes of interest.
Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig Couplings
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these reactions to a hypothetical halo-substituted 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine would provide a powerful avenue for the introduction of diverse substituents. The reactivity in these transformations is contingent on the position of the halogen on the naphthalene (B1677914) ring system.
The Suzuki-Miyaura coupling would enable the arylation, heteroarylation, or vinylation of a halo-naphthoxazine derivative. This reaction, which couples an organoboron reagent with an organic halide, is known for its mild conditions and broad functional group tolerance. acs.orglibretexts.orgrsc.org For nitrogen-rich heterocycles, the choice of catalyst and base is crucial to avoid catalyst deactivation. researchgate.netnih.gov
The Heck reaction , involving the coupling of an organic halide with an alkene, could be employed to install alkenyl substituents onto the naphthoxazine core. rsc.orgthieme-connect.commdpi.com The success of Heck reactions on N-heteroaryl halides can be challenging due to potential catalyst poisoning by the nitrogen lone pair, often necessitating the use of specialized, sterically hindered ligands. nih.gov
The Sonogashira coupling provides a route to alkynyl-substituted naphthoxazines by reacting a halo-derivative with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective catalysts for Sonogashira couplings. libretexts.orgnih.gov
The Buchwald-Hartwig amination would allow for the direct formation of C-N bonds, enabling the synthesis of amino-substituted naphthoxazine derivatives from their halogenated precursors. wikipedia.orglibretexts.org This reaction is highly versatile, accommodating a wide range of amine coupling partners. The choice of phosphine (B1218219) ligand is critical for achieving high efficiency, particularly with heteroaromatic substrates. organic-chemistry.orgtandfonline.comresearchgate.net
A summary of the prospective palladium-catalyzed cross-coupling reactions on a hypothetical halo-naphthoxazine is presented below.
| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Aryl/Vinyl-Naphthoxazine |
| Heck | Alkene | C-C | Alkenyl-Naphthoxazine |
| Sonogashira | Terminal Alkyne | C-C | Alkynyl-Naphthoxazine |
| Buchwald-Hartwig | R₂NH | C-N | Amino-Naphthoxazine |
C-H Activation and Functionalization Strategies
Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. mdpi.com For the 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine scaffold, C-H activation could potentially be directed to various positions on the naphthalene ring.
Transition metal catalysts, particularly those based on rhodium, nickel, and copper, are commonly employed for the C-H functionalization of N-heterocycles. researchgate.netnih.govresearchgate.net The nitrogen atom within the oxazine ring or a suitably placed directing group could facilitate regioselective C-H activation at an ortho position. For instance, rhodium-catalyzed C-H arylation has been successfully applied to a range of nitrogen heterocycles. nih.gov Similarly, nickel-catalyzed C-H alkylation and cyclization reactions have been developed for various N-heterocyclic systems. mdpi.comresearchgate.net The use of N-heterocyclic carbene (NHC) ligands has also proven beneficial in numerous C-H activation reactions. nih.gov
Potential C-H functionalization reactions on the naphthoxazine core are outlined in the following table.
| Reaction Type | Catalyst System (Example) | Reagent | Potential Functionalization |
| C-H Arylation | Rhodium / Phosphine Ligand | Aryl Halide | Introduction of aryl groups |
| C-H Alkenylation | Palladium / Ligand | Alkene | Introduction of alkenyl groups |
| C-H Alkylation | Nickel / NHC Ligand | Alkyl Halide | Introduction of alkyl groups |
Functional Group Interconversions on 3H-Naphtho[1,2-e]researchgate.netmdpi.comoxazine Scaffolds
Functional group interconversions on a pre-existing 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine derivative would be a key strategy for generating analogues with diverse properties. The inherent reactivity of the 1,2-oxazine ring offers unique opportunities for such transformations.
A primary target for functional group interconversion is the N-O bond within the oxazine ring. Reductive cleavage of this bond, for example through catalytic hydrogenation or with reducing agents like samarium iodide, would lead to the corresponding 1,2-amino alcohol. This transformation opens up a plethora of subsequent derivatization possibilities at both the amine and alcohol functionalities.
Substituents on the naphthalene ring would be amenable to standard aromatic functional group interconversions, provided the conditions are compatible with the oxazine ring. For example, a nitro group could be reduced to an amine, which could then be further modified. An ester substituent could be hydrolyzed to a carboxylic acid or reduced to an alcohol. The compatibility of these reactions would need to be assessed, as the 1,2-oxazine moiety can be sensitive to both strongly acidic and reductive conditions.
Stereoselective and Regioselective Transformations of 3H-Naphtho[1,2-e]researchgate.netmdpi.comoxazine Derivatives
Stereoselective and regioselective reactions are crucial for the synthesis of complex, well-defined molecular architectures. For derivatives of 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine, both the naphthalene core and the oxazine ring present opportunities for such selective transformations.
Stereoselective Transformations: If the 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine ring is not fully aromatic, for example in a dihydro-derivative, stereocenters would be present. The synthesis of such dihydro-1,2-oxazines can be achieved with high stereoselectivity through hetero-Diels-Alder reactions. mdpi.com Subsequent reactions on this chiral scaffold would need to consider the control of diastereoselectivity. Asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, could be employed to generate enantiomerically enriched naphthoxazine derivatives. researchgate.netmdpi.com
Regioselective Transformations: Electrophilic aromatic substitution on the naphthalene ring of 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine would be expected to proceed with a degree of regioselectivity. The fused oxazine ring, with its nitrogen and oxygen heteroatoms, would act as a directing group, influencing the position of incoming electrophiles. While specific directing effects for this system have not been documented, in related N-heterocyclic aromatic compounds, electrophilic attack often occurs at specific positions due to the electronic influence of the heteroatoms. chemistrytalk.orgstudysmarter.co.ukstackexchange.com The outcome would likely be a complex mixture of isomers, with the precise ratio depending on the reaction conditions and the nature of the electrophile. Steric hindrance from the oxazine ring would also play a role in directing substitution to less hindered positions. chemistrytalk.orgresearchgate.net
Pericyclic Reactions and Rearrangements Involving the Naphtho-Oxazine System
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in heterocyclic synthesis. researchgate.net The formation of the 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine ring system itself can be envisioned as proceeding through a pericyclic reaction.
A plausible synthetic route involves the 6π-electrocyclization of an o-naphthoquinone methide imine intermediate. researchgate.netnih.govnih.gov Such intermediates can be generated in situ, and their concerted ring-closure is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. researchgate.net This type of electrocyclic reaction is known to form related heterocyclic systems. For example, the reaction of (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol with iodobenzene (B50100) diacetate is proposed to proceed via an o-naphthoquinone azomethide intermediate, which undergoes a 6π-electrocyclization to afford a 3-phenyl-3H-naphtho[1,2-e] researchgate.netmdpi.comresearchgate.netoxadiazine. A similar pathway could provide access to the 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine core.
Computational and Theoretical Investigations of 3h Naphtho 1,2 E 1,2 Oxazine
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations are excellent for studying static molecules in a vacuum, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent.
An MD simulation of 3H-Naphtho[1,2-e] nih.govnih.govoxazine (B8389632) would model the movements of its atoms over a period of time by solving Newton's equations of motion. This would allow for the exploration of its conformational landscape in a more dynamic way than static DFT calculations. Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD simulations can provide valuable insights into how the solvent affects the structure, stability, and conformational preferences of the compound. This is crucial for understanding its behavior in a realistic chemical environment.
Mechanistic Elucidation of Reactions Involving 3H-Naphtho[1,2-e]nih.govnih.govoxazine through Transition State Search
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving 3H-Naphtho[1,2-e] nih.govnih.govoxazine, such as its synthesis or subsequent transformations, computational methods can be used to map out the entire reaction pathway.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Descriptors of Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties. For analogues of 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine, a QSPR study would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
A hypothetical QSPR study on 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine analogues would first require the synthesis and experimental determination of a specific property (e.g., solubility, melting point, or a spectroscopic parameter) for a diverse set of derivatives. Subsequently, computational software would be used to generate descriptors for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a mathematical model that links the descriptors to the experimental property.
Table 1: Examples of Theoretical Descriptors for QSPR Studies
| Descriptor Class | Examples |
|---|---|
| Constitutional | Molecular weight, Number of atoms, Number of rings |
| Topological | Wiener index, Randić index, Kier & Hall indices |
| Geometrical | Molecular surface area, Molecular volume, Ovality |
| Electrostatic | Dipole moment, Partial charges on atoms |
Currently, no published QSPR models specifically for 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine analogues are available in the scientific literature.
In Silico Design and Virtual Screening of Novel 3H-Naphtho[1,2-E]researchgate.netmdpi.comoxazine Derivatives
In silico design and virtual screening are powerful computational techniques used in drug discovery and materials science to identify promising new compounds from large chemical libraries. These methods rely on computational models of biological targets or material properties.
For 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine derivatives, this process would typically involve:
Target Identification: Defining a specific biological target (e.g., an enzyme or receptor) or a desired material property.
Library Generation: Creating a virtual library of novel 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine derivatives by systematically modifying the core structure with different functional groups.
Docking and Scoring: If a biological target with a known 3D structure is chosen, molecular docking simulations would be performed to predict the binding mode and affinity of each derivative within the target's active site. Scoring functions are used to rank the compounds based on their predicted binding affinity.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model could be built based on a set of known active compounds. This model defines the essential 3D arrangement of chemical features required for activity and can be used to screen the virtual library.
While numerous studies have reported the in silico design and virtual screening of naphtho researchgate.netrsc.orgoxazine derivatives as potential therapeutic agents, a specific search of the literature did not yield any studies that have applied these methods to the 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine scaffold.
Electron Density Analysis (e.g., QTAIM, ELF) for Bonding Characterization
Electron density analysis provides profound insights into the nature of chemical bonds and molecular electronic structure. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two prominent methods used for this purpose.
QTAIM analysis of 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine would involve the computational determination of its electron density distribution and the subsequent analysis of its topological features. Key parameters derived from a QTAIM analysis include:
Bond Critical Points (BCPs): Locations between two nuclei where the electron density is at a minimum along the internuclear axis but at a maximum in the perpendicular directions. The properties of the electron density at the BCP (e.g., its magnitude and the Laplacian of the electron density) are used to characterize the nature of the chemical bond (e.g., covalent vs. ionic).
Atomic Basins: Regions of space associated with each atom, defined by zero-flux surfaces in the gradient vector field of the electron density.
ELF analysis provides a measure of the likelihood of finding an electron pair in a given region of a molecule. It partitions the molecular space into basins of attractors, which can be associated with atomic cores, covalent bonds, and lone pairs. For 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine, an ELF analysis would visualize and quantify the regions of high electron localization, offering a detailed picture of its bonding patterns.
A literature search found no specific studies applying QTAIM or ELF analysis to 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine for bonding characterization.
Excited State Calculations and Photophysical Pathway Predictions
Excited state calculations are essential for understanding the photophysical and photochemical properties of molecules, such as their absorption and emission of light. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to investigate electronic transitions and predict photophysical pathways.
A theoretical study of the excited states of 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine would typically involve:
Calculation of Vertical Excitation Energies: Determining the energies required to promote the molecule from its ground electronic state to various excited states. These energies correspond to the absorption maxima in the UV-Vis spectrum.
Analysis of Molecular Orbitals: Examining the nature of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) to characterize them (e.g., π-π* or n-π* transitions).
Prediction of Photophysical Pathways: Investigating the potential de-excitation pathways from the excited states, such as fluorescence, phosphorescence, and non-radiative decay channels like internal conversion and intersystem crossing.
Such calculations would provide valuable information on the potential applications of 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine derivatives in areas like organic light-emitting diodes (OLEDs), fluorescent probes, or photodynamic therapy. However, no specific research articles detailing excited state calculations or photophysical pathway predictions for 3H-Naphtho[1,2-e] researchgate.netmdpi.comoxazine could be located.
Design Principles and Potential Applications of 3h Naphtho 1,2 E 1,2 Oxazine Derivatives
3H-Naphtho[1,2-E]nih.govrsc.orgoxazine as a Scaffold in Structure-Based Molecular Design
The utility of a molecular scaffold in drug discovery is determined by its structural features, which dictate how it can be oriented within a biological target and how it can be chemically modified to optimize interactions. The 3H-Naphtho[1,2-E] nih.govrsc.orgoxazine (B8389632) core offers a rigid, polycyclic framework that serves as an excellent foundation for structure-based design.
Rational drug design aims to create molecules that bind with high affinity and selectivity to a specific biological target, such as an enzyme or receptor. The 3H-Naphtho[1,2-E] nih.govrsc.orgoxazine scaffold provides a well-defined three-dimensional structure, which is advantageous for designing ligands. Its rigidity reduces the entropic penalty upon binding, potentially leading to higher binding affinities.
The design process begins with this core structure, which can be computationally docked into the active site of a target protein. By analyzing the spatial and chemical environment of the binding pocket, medicinal chemists can strategically add substituents to the naphthoxazine core to form specific, favorable interactions. For instance, analogous naphtho[1,2-e] nih.govresearchgate.netoxazine derivatives have been designed as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net In such a design, the naphthalene (B1677914) portion of the scaffold can engage in π-π stacking interactions with aromatic amino acid residues (like tryptophan or tyrosine) in the enzyme's active site, while the oxazine ring can be functionalized to form hydrogen bonds or other polar interactions. researchgate.netnih.gov
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a biological target. patsnap.com Elucidating the pharmacophore of the 3H-Naphtho[1,2-E] nih.govrsc.orgoxazine core allows it to be used as a template for virtual screening to identify other structurally diverse molecules with the potential for similar biological activity.
The intrinsic pharmacophoric features of the unsubstituted 3H-Naphtho[1,2-E] nih.govrsc.orgoxazine scaffold are primarily derived from its constituent parts: the naphthalene rings and the oxazine ring. These features can be systematically mapped and used as a 3D query to search chemical databases.
Interactive Table 1: Inherent Pharmacophoric Features of the 3H-Naphtho[1,2-E] nih.govrsc.orgoxazine Core
| Feature ID | Pharmacophore Feature | Structural Origin | Potential Interaction |
| H/AR1 | Hydrophobic/Aromatic | Fused Naphthalene Rings | Hydrophobic interactions, π-π stacking, cation-π interactions |
| HBA1 | Hydrogen Bond Acceptor | Oxygen atom in oxazine ring | Hydrogen bonding with H-bond donor residues (e.g., -OH, -NH) |
| HBA2 | Hydrogen Bond Acceptor | Nitrogen atom in oxazine ring | Hydrogen bonding with H-bond donor residues (e.g., -OH, -NH) |
| PV1 | Positive Vector | N-H group in the oxazine ring | Potential for H-bond donation |
| XV | Exclusion Volume | The overall rigid molecular shape | Defines steric boundaries within a binding pocket |
The true power of a scaffold lies in its capacity for modification to fine-tune intermolecular interactions. By adding various functional groups at accessible positions on the 3H-Naphtho[1,2-E] nih.govrsc.orgoxazine core, its binding properties can be precisely modulated. These modifications can enhance affinity, improve selectivity, and optimize pharmacokinetic properties.
Key intermolecular forces that can be modulated include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For example, the introduction of a hydroxyl (-OH) or amino (-NH2) group can add a hydrogen bond donor feature, which may be crucial for anchoring the ligand in a specific orientation within a binding site. Conversely, adding alkyl or aryl groups can enhance hydrophobic interactions. The electronic properties can also be tuned; adding electron-withdrawing groups (like -CF3 or -NO2) or electron-donating groups (like -OCH3) can alter the charge distribution and π-system of the scaffold, influencing electrostatic and π-stacking interactions. mdpi.com
Interactive Table 2: Design Strategies for Modulating Intermolecular Interactions
| Substituent (R) | Position on Scaffold | Primary Interaction Modulated | Design Rationale |
| -OH, -NH2 | Naphthalene or Oxazine Ring | Hydrogen Bond Donation | Form specific, directional bonds with H-bond acceptors (e.g., C=O) in a protein. |
| -F, -Cl, -Br | Naphthalene Ring | Halogen Bonding, Lipophilicity | Form stabilizing interactions with electron-rich atoms (O, S); increase membrane permeability. |
| -CH3, -C(CH3)3 | Naphthalene Ring | Hydrophobic Interactions | Fill hydrophobic pockets in a binding site to increase affinity via the hydrophobic effect. |
| -C6H5 (Phenyl) | Naphthalene or Oxazine Ring | π-π Stacking | Enhance binding affinity through stacking with aromatic residues like Phe, Tyr, Trp. |
| -COOH, -SO3H | Naphthalene Ring | Ionic Interactions, H-Bonding | Form strong salt bridges with positively charged residues like Lys, Arg. |
Role of 3H-Naphtho[1,2-E]mdpi.comnih.govoxazine in Supramolecular Chemistry
The rigid, aromatic framework of 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine derivatives makes them valuable building blocks in supramolecular chemistry and crystal engineering. Their structure facilitates a range of non-covalent interactions that can be exploited to construct ordered, self-assembling systems.
Design of Host-Guest Systems and Self-Assembling Architectures
The propensity of naphthoxazine derivatives to form ordered structures is a cornerstone of their use in designing self-assembling architectures. The crystal packing of 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comnih.govoxazin-2-yl)methyl]naphthalen-2-ol serves as a clear example of programmed self-assembly. nih.gov The process is hierarchical: molecules form dimers, the dimers form columns, and the columns form a three-dimensional network. nih.govresearchgate.net This step-wise construction is dictated by the specific intermolecular forces inherent to the molecule's design. nih.gov The ability to form columns through π–π stacking and C–H···π interactions is a key feature in the design of one-dimensional and higher-order supramolecular structures. While specific examples of these derivatives acting as hosts in host-guest systems are not extensively detailed, their defined structural cavities and potential for functionalization suggest applicability in molecular recognition and encapsulation.
Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions to design solids with desired properties. Naphthoxazine derivatives exhibit several key non-covalent interactions that are fundamental to this field. nih.govresearchgate.net In the crystal structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comnih.govoxazin-2-yl)methyl]naphthalen-2-ol, both intramolecular and intermolecular forces are at play. nih.gov An intramolecular O—H⋯N hydrogen bond creates a stable S(6) graph-set motif. nih.govresearchgate.net The crystal packing and assembly are then dominated by intermolecular C—H⋯π and π–π stacking interactions. nih.gov The π–π interactions between the naphthoxazine ring systems are characterized by a centroid-centroid distance of 3.6268 (17) Å, which is indicative of significant aromatic interaction. nih.gov These varied and directional interactions allow for the rational design of crystal structures and the engineering of materials with specific topologies. nih.govmdpi.com
| Interaction | Type | Geometric Parameter / Motif | Role in Crystal Structure | Reference |
|---|---|---|---|---|
| O—H⋯N | Intramolecular | Forms an S(6) graph-set motif. | Stabilizes molecular conformation. | nih.govresearchgate.net |
| C—H⋯π | Intermolecular | - | Links molecules into inversion dimers and connects columns. | nih.govresearchgate.net |
| π–π Stacking | Intermolecular | Centroid-centroid distance = 3.6268 (17) Å. | Assembles dimers into columns along the a-axis. | nih.gov |
Ligand Design for Catalysis Utilizing 3H-Naphtho[1,2-E]mdpi.comnih.govoxazine Derivatives
The heterocyclic structure of 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine, containing both nitrogen and oxygen heteroatoms, provides a scaffold for the design of specialized ligands for metal-catalyzed reactions. The rigid naphthyl backbone can impart specific steric and electronic properties to a metal center, influencing its catalytic activity and selectivity.
Chiral Ligand Synthesis for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, and its effectiveness relies heavily on the design of chiral ligands. researchgate.netdntb.gov.ua These ligands create a chiral environment around a metal catalyst, directing the stereochemical outcome of a reaction. researchgate.net Naphthalene-condensed 1,3-oxazin-3-ones, a class of compounds related to the core structure, have been identified as useful precursors in the preparation of chiral amino phosphine (B1218219) ligands for asymmetric catalysis. jmaterenvironsci.com By introducing chirality either into the naphthoxazine backbone or through chiral substituents, it is possible to synthesize ligands that can be applied in various asymmetric transformations, such as hydrogenations, cycloadditions, or C-H activation reactions. rsc.orgnih.gov The rigid naphthyl group helps to create a well-defined chiral pocket, which is crucial for achieving high levels of enantioselectivity. nih.gov
Design of N- and O-Chelating Ligands for Metal Complexes
The presence of nitrogen and oxygen atoms in the oxazine ring makes 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine derivatives natural candidates for N- and O-chelating ligands. Chelation, the formation of two or more coordinate bonds between a ligand and a single metal atom, often results in highly stable metal complexes. nih.gov The nitrogen and oxygen atoms within the naphthoxazine scaffold can act as Lewis bases, donating electron pairs to a metal center. mdpi.com Depending on the specific derivative and the position of other functional groups (such as a phenolic hydroxyl), these ligands can coordinate in a bidentate or tridentate fashion. nih.gov The formation of stable five- or six-membered chelate rings with transition metals like palladium or copper is a common strategy in catalyst design. mdpi.comresearchgate.net Such N,O-chelating complexes can be employed in a wide range of catalytic processes, where the ligand framework controls the reactivity and stability of the active metal center. nih.govmdpi.com
Strategies for Modulating the Electronic and Steric Environment of 3H-Naphtho[1,2-E]nih.govnih.govoxazine for Specific Interactions
The therapeutic and material potential of derivatives of 3H-Naphtho[1,2-E] nih.govnih.govoxazine is fundamentally linked to their molecular structure. The strategic modification of this core scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing its interactions with biological targets or its performance in material applications. The primary approach to achieving this modulation is through the introduction of various substituents at different positions on the naphthoxazine framework.
Electronic Modulation through Substituent Effects
The electronic environment of the 3H-Naphtho[1,2-E] nih.govnih.govoxazine core can be systematically altered by the incorporation of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can significantly impact the molecule's polarity, polarizability, and ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for specific biological activities.
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density of the aromatic system. This enhanced electron density can strengthen cation-π interactions with biological targets and modulate the basicity of the nitrogen atom in the oxazine ring, which can be a key interaction point. For instance, in the context of enzyme inhibition, an increase in electron density might enhance the binding affinity to an electron-deficient region of the active site.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and haloalkyls (-CF3) decrease the electron density of the aromatic rings. This can make the molecule more susceptible to nucleophilic attack and can alter its hydrogen bonding capabilities. In drug design, EWGs are often employed to mimic the electronic properties of a substrate or to enhance interactions with electron-rich amino acid residues in a protein's active site. For example, a study on naphtho[1,2-e] nih.govresearchgate.netoxazine derivatives as potential acetylcholinesterase (AChE) inhibitors highlighted that substituents on the aryl rings play a crucial role in their interaction with the enzyme's active site. nih.gov
A summary of how different electronic substituents can potentially influence the properties of 3H-Naphtho[1,2-E] nih.govnih.govoxazine derivatives is presented in the table below.
| Substituent Type | Examples | Potential Effects on Molecular Properties |
| Electron-Donating Groups (EDGs) | -CH3, -OCH3, -N(CH3)2 | Increase electron density, enhance cation-π interactions, modulate basicity. |
| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -NO2, -CF3 | Decrease electron density, enhance hydrogen bond acidity, create sites for nucleophilic interaction. |
Steric Modulation for Enhanced Specificity and Selectivity
The size, shape, and conformational flexibility of 3H-Naphtho[1,2-E] nih.govnih.govoxazine derivatives are critical determinants of their binding specificity and selectivity. Steric hindrance, introduced by bulky substituents, can be strategically utilized to control the orientation of the molecule within a binding pocket and to prevent non-specific interactions.
Introduction of Bulky Groups: The incorporation of bulky substituents, such as tert-butyl or phenyl groups, can restrict the rotational freedom of parts of the molecule. This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a target, leading to higher affinity. Furthermore, steric bulk can be used to probe the spatial constraints of a binding site, allowing for the design of more selective ligands. For instance, in the synthesis of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] nih.govresearchgate.netoxazines, the use of various substituted aryl and heteroaryl aldehydes allows for the introduction of a wide range of steric environments at the 1- and 3-positions of the oxazine ring. nih.gov
Modification of Alkyl Chains: In applications such as the development of novel resins, the length of alkyl chains attached to the naphthoxazine core can influence the material's thermal properties. researchgate.net Longer alkyl chains can increase the flexibility and affect the polymerization behavior of the monomers. researchgate.net
| Strategy | Example of Substituent/Modification | Desired Outcome for Specific Interactions |
| Introduction of Bulky Groups | Phenyl, tert-Butyl | Enhanced binding selectivity by occupying specific pockets in a receptor; prevention of non-specific binding. |
| Variation of Substituent Position | Ortho-, meta-, para-substitution on aryl rings | Fine-tuning of the molecule's conformation to fit a specific binding site. |
| Modification of Alkyl Chains | Varying the length of N-alkyl chains | Altering solubility, lipophilicity, and, in the context of materials, thermal and mechanical properties. |
Synergistic Effects of Electronic and Steric Modulation
In many cases, the most effective strategies for optimizing the interaction of 3H-Naphtho[1,2-E] nih.govnih.govoxazine derivatives involve the simultaneous modulation of both electronic and steric properties. For example, a bulky, electron-withdrawing group can provide both a steric anchor within a binding site and a point of specific electronic interaction.
In a study focused on the design of new substituted naphtho[1,2-e] nih.govresearchgate.netoxazines as potential acetylcholinesterase inhibitors, molecular docking studies revealed that derivatives with different substituents on the aryl rings interacted with the enzyme's active site with varying affinities. nih.gov The compound 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govresearchgate.netoxazine, for instance, exhibited a low binding free energy, suggesting a favorable interaction. nih.gov This highlights how a combination of the steric bulk of the phenyl and chlorophenyl groups and the electronic effect of the chlorine atom contributes to the binding affinity.
Similarly, in the development of anti-inflammatory agents based on the naphtho[1,2-e] nih.govresearchgate.netoxazine scaffold, compounds with different aryl and alkyl substituents showed varying levels of activity. researchgate.net Molecular docking simulations indicated that the binding affinities at the active site of the COX-2 enzyme were influenced by these substitutions. researchgate.net
The rational design of 3H-Naphtho[1,2-E] nih.govnih.govoxazine derivatives with tailored electronic and steric profiles is a key strategy for developing novel therapeutic agents and advanced materials. By understanding the intricate relationship between molecular structure and function, researchers can systematically modify this versatile scaffold to achieve specific and potent interactions.
Advanced Analytical Methodologies for 3h Naphtho 1,2 E 1,2 Oxazine Research
Chromatographic Techniques for Isolation, Purification, and Analysis of 3H-Naphtho[1,2-E]nih.govmdpi.comoxazine and its Analogues
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate complex mixtures into their individual components. For naphthoxazine derivatives, a range of chromatographic techniques are employed, each suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally sensitive organic compounds like naphthoxazine derivatives. The development of an HPLC method involves the systematic optimization of several parameters to achieve the desired separation with adequate resolution, sensitivity, and speed.
Method development for naphthoxazine analogues typically focuses on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Key parameters that are optimized include:
Stationary Phase: C18- and C8-modified silica (B1680970) are the most common choices, offering excellent hydrophobic retention for the aromatic naphthyl core. The choice of end-capping and silica purity can influence peak shape and selectivity.
Mobile Phase: A mixture of water and an organic modifier (typically acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute a range of analogues with different polarities.
Additives: Buffers (e.g., ammonium (B1175870) acetate, formate) or acids (e.g., formic acid, trifluoroacetic acid) are often added to the mobile phase to control the ionization state of the analytes and improve peak shape.
Detection: UV-Vis detection is standard, leveraging the strong chromophores present in the naphthoxazine structure. Wavelengths are chosen based on the absorbance maxima of the target compounds.
For instance, HPLC analysis has been effectively used to monitor the progress of reactions involving the synthesis of related heterocyclic systems, such as 1H-benzo[d] nih.govnih.govoxazine-2,4-diones, allowing for the identification of products and intermediates. rsc.org
Table 1: Representative HPLC Method Parameters for Naphthoxazine Analogues
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While many complex naphthoxazine structures are not sufficiently volatile for direct GC analysis, the technique is valuable for their characterization following derivatization or for the analysis of smaller, more volatile precursors or degradation products. For some synthesized 2,3-dihydro-1H-naphth[1,2-e] nih.govnih.govoxazines, mass spectrometry has been used to confirm their structure. nih.gov
To make naphthoxazines amenable to GC analysis, a derivatization step is often required to block polar functional groups (like -OH or -NH) and increase volatility. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents. The resulting mass spectra provide invaluable structural information through characteristic fragmentation patterns.
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for the separation of enantiomers, offering advantages of high speed and reduced solvent consumption compared to HPLC. chromatographyonline.comnih.gov SFC is particularly well-suited for the chiral separation of complex molecules like naphthoxazine analogues, which may possess stereogenic centers.
The most common mobile phase in SFC is supercritical carbon dioxide, often mixed with a small amount of an organic modifier, such as methanol, ethanol, or isopropanol, to increase its solvating power. chromatographyonline.comirb.hr Chiral recognition is achieved using chiral stationary phases (CSPs), with polysaccharide-based CSPs (derivatives of cellulose (B213188) and amylose) being the most widely used and successful for a broad range of compounds. nih.govirb.hr These CSPs can offer high enantioselectivity for many analytes. nih.gov The separation of basic compounds in SFC may be improved by the addition of a basic additive to the modifier. hplc.eu
Table 2: Typical SFC Conditions for Chiral Separation of Naphthoxazine Analogues
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 15 MPa |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
For the isolation and purification of naphthoxazine compounds on a larger scale for further studies, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but uses larger columns, higher flow rates, and larger sample injection volumes to isolate milligram to gram quantities of pure material.
Flash column chromatography, a common form of preparative chromatography, is frequently cited for the purification of newly synthesized naphthoxazine derivatives. mdpi.com The process typically involves a silica gel stationary phase and a solvent system (eluent) of optimized polarity to separate the desired product from unreacted starting materials, by-products, and catalysts. nih.govmdpi.com The selection of the eluent, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is guided by preliminary analysis using thin-layer chromatography (TLC). mdpi.com
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for the unambiguous determination of the chemical structure of newly synthesized compounds and for assessing their purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including complex heterocyclic systems like naphthoxazines. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework.
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) indicate the electronic environment of the proton, while spin-spin coupling constants (J) reveal the connectivity between adjacent, non-equivalent protons. For example, in various 2,4-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine (B8389632) derivatives, singlets corresponding to the O-CH₂-N and Ar-CH₂-N protons are characteristically observed around 5.5 ppm and 5.0 ppm, respectively. nih.gov
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their local environment (e.g., hybridization, attached functional groups).
2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish detailed connectivity. mdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular structure. NOESY provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformational preferences. mdpi.com
Table 3: Representative ¹H and ¹³C NMR Data for a Naphtho[1,2-e] nih.govnih.govoxazine Analogue (3-(2-Chlorobenzyl)-2,4-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine) nih.gov
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| δ (ppm) | Assignment |
| 7.07–7.82 (m, 10H) | Ar–H |
| 4.95 (s, 2H) | O–CH₂–N |
| 4.27 (s, 2H) | –Ar–CH₂–N |
| 4.00 (s, 2H) | –Ar–CH₂–N |
Table 4: Representative ¹H NMR Data for a Naphtho[1,2-e] nih.govnih.govoxazine Analogue (3-(4-Bromophenyl)-2,4-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine) nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high degree of accuracy allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other isomers or compounds with the same nominal mass.
For instance, in the analysis of a related compound, 3-phenyl-3H-naphtho[1,2-e] mdpi.comnih.govscribd.comoxadiazine, HRMS confirmed the expected molecular ion [M+H]⁺ at an m/z of 261.1018, which closely matched the calculated value of 261.1022 for the elemental formula C₁₇H₁₃N₂O. mdpi.com This level of precision is crucial for verifying the outcome of a synthetic reaction and confirming the identity of a newly created molecule.
Beyond accurate mass determination, HRMS is pivotal for elucidating molecular structures through fragmentation pathway analysis. In this process, the parent ion is subjected to energy, often through collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For the naphthoxazine core, fragmentation could be hypothesized to proceed through several pathways, including:
Retro-Diels-Alder (RDA) Reaction: A characteristic pathway for cyclic systems, which could lead to the cleavage of the oxazine ring.
Loss of Small Molecules: Ejection of stable neutral molecules such as CO, H₂O, or nitrogen-containing fragments, depending on the specific derivative.
Cleavage of Substituents: Loss of groups attached to the naphthoxazine skeleton, providing information about their identity and location.
By analyzing the precise masses of these fragment ions, researchers can piece together the molecule's structural puzzle, confirming the connectivity of its atoms and the nature of its functional groups. derpharmachemica.com
Table 1: Example HRMS Data for a Naphthoxazine-Related Structure
| Compound | Formula | Ion Type | Calculated m/z | Measured m/z | Reference |
| 3-Phenyl-3H-naphtho[1,2-e] mdpi.comnih.govscribd.comoxadiazine | C₁₇H₁₃N₂O | [M+H]⁺ | 261.1022 | 261.1018 | mdpi.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule to identify the functional groups present.
Infrared (IR) Spectroscopy is based on the principle that molecular bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies (stretching, bending, rocking). nih.gov It is particularly effective for identifying polar functional groups. In the context of 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine and its derivatives, IR spectra provide clear evidence for key structural features. For example, the analysis of a phenyl-substituted naphthooxadiazine revealed characteristic absorption bands for aromatic C-H stretching vibrations around 3052 cm⁻¹ and aromatic C=C stretching vibrations at 1592 and 1489 cm⁻¹. mdpi.comscribd.com The presence of C-O and C-N bonds within the oxazine ring would also give rise to characteristic absorptions in the fingerprint region (typically 1400-1000 cm⁻¹). nih.govnih.gov
Table 2: Characteristic IR Absorption Frequencies for Naphthoxazine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H | Stretch | ~3052 | mdpi.com |
| Aromatic C=C | Stretch | 1480 - 1625 | mdpi.comnih.gov |
| C-O | Stretch | 1220 - 1230 | nih.gov |
| N-H (in some derivatives) | Stretch | 3320 - 3357 | nih.gov |
UV-Visible and Fluorescence Spectroscopy for Electronic Transition Analysis
UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The absorption of photons promotes electrons from a lower energy ground state (typically a π or n orbital) to a higher energy excited state (an antibonding π* orbital). These promotions, known as electronic transitions (e.g., π → π* and n → π*), give rise to characteristic absorption bands. uzh.ch
For 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine, the extensive conjugation of the naphthalene (B1677914) ring system constitutes the primary chromophore. Studies on related structures show strong absorptions in the UV region, such as at 214 nm and 249 nm for a phenyl-substituted derivative, which are characteristic of the naphthalene moiety. mdpi.com The position, intensity, and shape of these absorption bands are sensitive to the molecular environment, including the solvent and the nature of any substituents on the naphthoxazine core. nih.gov
Fluorescence Spectroscopy is a highly sensitive technique that examines the light emitted by a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. rsc.org The principles of fluorescence are governed by the molecule's electronic structure and its interaction with the environment. The process involves excitation from the ground state (S₀) to an excited singlet state (S₁), followed by emission of a photon as the molecule returns to the ground state. rsc.org The emitted light is of lower energy (longer wavelength) than the absorbed light. The ability of a naphthoxazine derivative to fluoresce, and the characteristics of that fluorescence (e.g., quantum yield, lifetime), are intrinsically linked to the rigidity of its structure and the nature of its lowest energy electronic transition.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined with high precision.
For chiral derivatives of 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine, X-ray crystallography on a single crystal of one enantiomer can determine its absolute configuration without ambiguity, provided a heavy atom is present or anomalous dispersion effects can be accurately measured.
Table 3: Crystallographic Data for a Naphtho[1,2-e] mdpi.comscribd.comoxazine Derivative
| Parameter | Observation | Reference |
| Oxazine Ring Conformation | Half-chair | nih.gov |
| Intermolecular Interactions | C—H⋯π interactions, π–π stacking | nih.gov |
| Substituent Position | Axial | nih.gov |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess and Absolute Configuration
Chiroptical spectroscopy techniques are essential for studying chiral molecules, which are non-superimposable on their mirror images. Should a derivative of 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine possess a stereocenter, these methods would be vital for its characterization.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The resulting signals, known as Cotton effects, are highly sensitive to the molecule's three-dimensional structure. For a chiral naphthoxazine, CD spectroscopy could be used to:
Confirm the presence of chirality.
Determine the enantiomeric excess (e.e.) of a sample by comparing its CD signal intensity to that of an enantiopure standard.
Help assign the absolute configuration by comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of structurally similar compounds with known configurations.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information similar to a CD spectrum and the two are mathematically related through the Kronig-Kramers transforms. Historically, ORD was a primary method for assigning absolute configurations before CD spectroscopy became more widespread.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis
Electrochemical techniques are used to investigate the redox properties of a molecule, i.e., its ability to donate or accept electrons. Cyclic Voltammetry (CV) is the most common of these methods. In a CV experiment, the potential applied to a solution of the compound is swept linearly from a starting potential to a final potential and back again, while the resulting current is measured.
The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information. For a 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine derivative, CV could reveal:
Redox Potentials: The potentials at which the molecule is oxidized (loses electrons) and reduced (gains electrons). These values are directly related to the energies of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Reversibility: Whether the electron transfer processes are chemically reversible. A reversible process indicates that the molecule is stable after gaining or losing an electron.
Electron Transfer Kinetics: Information about the rate at which electrons are transferred between the molecule and the electrode.
This data is crucial for understanding the electronic nature of the naphthoxazine system and for applications in areas such as materials science and sensor development. nih.gov
Hyphenated Techniques (e.g., LC-MS/MS, GC-IR) for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. This synergy is essential for analyzing complex mixtures, such as those encountered during synthesis or metabolism studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this class of compounds. A liquid chromatograph (LC) first separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. As each separated component elutes from the column, it is introduced into a mass spectrometer. mdpi.com In a tandem MS/MS setup, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragments are analyzed in a second mass spectrometer. This provides an extremely high degree of certainty in the identification of components, even at very low concentrations. It is invaluable for monitoring reaction progress, identifying byproducts, and purifying target compounds.
Gas Chromatography-Infrared Spectroscopy (GC-IR) is another hyphenated technique, but its applicability to naphthoxazines is likely limited. GC separates compounds based on their volatility and interaction with a stationary phase. The separated compounds are then passed through a light pipe in an IR spectrometer to obtain their infrared spectra. Due to the relatively large size and low volatility of the 3H-Naphtho[1,2-E] mdpi.comnih.govoxazine core, GC analysis would likely require chemical derivatization to increase volatility, making LC-based methods more straightforward.
Future Research Directions and Challenges in 3h Naphtho 1,2 E 1,2 Oxazine Chemistry
Development of Novel and Highly Efficient Synthetic Pathways to Structurally Diverse 3H-Naphtho[1,2-E]researchgate.netresearchgate.netoxazine Derivatives
A primary challenge in the study of 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine (B8389632) is the limited number of established synthetic methodologies. Unlike the extensively documented multi-component reactions for naphtho researchgate.netnih.govoxazine derivatives, pathways to the researchgate.netresearchgate.netoxazine core are not as well-developed. Future research must prioritize the creation of efficient, versatile, and high-yielding synthetic routes.
One promising avenue is the exploration of oxidative cyclization reactions. For instance, the synthesis of the related 3-phenyl-3H-naphtho[1,2-e] researchgate.netresearchgate.netnih.govoxadiazine involves the oxidative cyclization of a hydrazone precursor, proceeding through a proposed o-naphthoquinone azomethide intermediate that undergoes a 6π-electrocyclization. dntb.gov.uamdpi.comresearchgate.net A key research direction would be to adapt this strategy, perhaps by using substituted 2-hydroxy-1-naphthaldehyde (B42665) oximes or similar precursors, to form the N-O bond of the researchgate.netresearchgate.netoxazine ring.
Furthermore, inspiration can be drawn from the successful synthesis of the researchgate.netnih.gov isomers, which often employ one-pot, three-component strategies using a variety of catalysts. researchgate.netijrrjournal.com A significant challenge will be to devise reaction conditions that favor the formation of the 1,2-isomer over the more commonly synthesized 1,3-isomer. This may involve novel catalyst design, strategic placement of directing groups on the precursors, or exploration of entirely new reaction mechanisms. The development of stereoselective syntheses to control chirality at the C3 position also represents a significant and valuable future goal.
| Catalyst Type | Examples | Potential Application for researchgate.netresearchgate.netOxazine Synthesis |
| Heterogeneous Catalysts | Chitosan (B1678972), Snail Shell Powder, GO-Fe3O4–Ti(IV) | Could offer green, reusable options for novel cyclization strategies, potentially favoring researchgate.netresearchgate.net ring closure under specific conditions. ijrrjournal.comjmaterenvironsci.comresearchgate.net |
| Lewis Acids | Yb(OTf)3, FeCl3-SiO2-NP, Iodine | May catalyze key bond-forming steps in new multi-component reactions designed for the researchgate.netresearchgate.netoxazine scaffold. researchgate.netijrrjournal.com |
| Ionic Liquids | 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride | Could serve as both catalyst and green solvent, promoting unique reaction pathways. nih.gov |
Exploration of Uncharted Chemical Reactivity and Catalytic Transformations of the 3H-Naphtho[1,2-E]researchgate.netresearchgate.netoxazine Core
The fundamental chemical reactivity of the 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine nucleus is largely unexplored. A systematic investigation of its behavior under various reaction conditions is essential for its development as a versatile building block in organic synthesis.
Key areas for future investigation include:
N-O Bond Chemistry: The inherent weakness of the N-O bond suggests that reductive cleavage could be a facile process, providing access to novel 1,2-amino alcohol derivatives of naphthalene (B1677914). The conditions required for selective cleavage and the subsequent functionalization of the products are important research questions.
Ring-Opening and Rearrangement Reactions: Exploring the stability of the oxazine ring under thermal, acidic, or basic conditions could lead to valuable molecular rearrangements. For example, related naphtho[1,8-de] researchgate.netresearchgate.netoxazines are known to undergo ring-opening, suggesting that the [1,2-e] isomer may exhibit similar reactivity, yielding functionalized naphthalene intermediates. mdpi.com
Electrophilic Aromatic Substitution: The influence of the fused researchgate.netresearchgate.netoxazine ring on the regioselectivity of electrophilic substitution on the naphthalene core is unknown. Studies on nitration, halogenation, and Friedel-Crafts reactions would provide crucial insights into the electronic nature of the heterocyclic system and enable the synthesis of a wider array of functionalized derivatives.
Catalytic Potential: The presence of nitrogen and oxygen heteroatoms makes the 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine scaffold a candidate for use as a ligand in transition metal catalysis. Future work could involve synthesizing chiral derivatives and evaluating their efficacy in asymmetric catalysis.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govrsc.org For a nascent field like 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine chemistry, these tools offer a path to accelerate discovery and overcome experimental challenges.
Future research should focus on:
Predictive Synthesis: ML models can be trained on existing data from heterocyclic chemistry to predict the outcomes of potential synthetic reactions. This could help identify promising catalysts, solvents, and temperature conditions for novel pathways to the researchgate.netresearchgate.netoxazine core, reducing the need for extensive trial-and-error experimentation.
Property Prediction: Once a virtual library of 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine derivatives is designed, ML algorithms can be used to predict key properties such as solubility, stability, and potential biological activity. This in silico screening can prioritize the synthesis of compounds with the highest probability of possessing desired characteristics.
Reaction Optimization: AI-driven platforms can be employed to optimize reaction conditions for both yield and purity, which will be crucial for making these compounds readily accessible for further study.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Rational Compound Design
Computational chemistry provides indispensable tools for understanding molecular structure, stability, and reactivity at a level that is often inaccessible through experimentation alone. For the 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine system, advanced computational modeling presents a significant opportunity.
Key challenges and directions include:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be used to model proposed synthetic pathways, such as the 6π-electrocyclization mechanism suggested for related compounds. mdpi.com This would provide a deeper understanding of the reaction energetics and transition states, aiding in the design of more efficient syntheses.
Electronic Structure and Reactivity: Computational analysis can map the electron density and molecular orbitals of the scaffold, predicting sites of reactivity for electrophilic and nucleophilic attack. This knowledge is fundamental for planning functionalization reactions.
Spectroscopic Prediction: Calculating NMR and IR spectra for proposed structures can greatly assist in the characterization of newly synthesized compounds, helping to confirm their identity and purity.
Rational Drug Design: As seen with the researchgate.netnih.govoxazine isomers, molecular docking and molecular mechanics-generalized Born surface area (MM-GBSA) studies can predict how these molecules interact with biological targets like enzymes. nih.gov Applying these methods to virtual libraries of researchgate.netresearchgate.netoxazine derivatives could rapidly identify candidates for development as therapeutic agents.
Scalability and Process Optimization for Large-Scale Production of 3H-Naphtho[1,2-E]researchgate.netresearchgate.netoxazine Scaffolds
For any new chemical entity to have a significant impact, particularly in materials science or medicinal chemistry, its synthesis must be scalable. The transition from laboratory-scale synthesis to large-scale production presents numerous challenges.
Future research must address:
Development of Robust Protocols: Initial synthetic methods are often not suitable for scale-up. Research into robust, reproducible protocols that are less sensitive to minor variations in conditions is essential.
Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow synthesis can offer improved safety, efficiency, and consistency for large-scale production. Adapting the synthesis of 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazines to flow chemistry will be a key challenge.
Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography techniques suitable for large quantities, is a critical and often overlooked challenge.
Process Safety: A thorough evaluation of the thermal stability of intermediates and the final products, as well as the potential hazards of the reagents used, is necessary to ensure safe large-scale manufacturing.
Interdisciplinary Research Opportunities Combining 3H-Naphtho[1,2-E]researchgate.netresearchgate.netoxazine Chemistry with Emerging Fields (e.g., Chemical Biology, Nanotechnology)
The true potential of the 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine scaffold will be realized through interdisciplinary collaboration. Its unique structure suggests possibilities in a range of fields beyond traditional organic chemistry.
Chemical Biology: The extensive biological activities reported for naphtho researchgate.netnih.govoxazines (e.g., anticancer, anti-inflammatory, antimicrobial) provide a strong rationale for screening 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine derivatives for novel therapeutic properties. nih.govresearchgate.net Furthermore, the fused aromatic system suggests potential as a fluorescent probe for bio-imaging applications.
Materials Science: Naphthoxazines are known precursors to high-performance poly-naphthoxazine resins. Investigating the polymerization of 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine derivatives could lead to the development of new polymers with unique thermal and mechanical properties.
Nanotechnology: The synthesis of naphtho researchgate.netnih.govoxazines has been facilitated by nanocatalysts like GO-Fe3O4–Ti(IV). researchgate.net Future research could explore the integration of the researchgate.netresearchgate.netoxazine core into nanomaterials, creating functionalized nanoparticles for applications in catalysis, sensing, or drug delivery.
Addressing Sustainability and Green Chemistry Principles in Future 3H-Naphtho[1,2-E]researchgate.netresearchgate.netoxazine Research
Modern chemical synthesis is increasingly guided by the principles of green chemistry. A major challenge for future research on 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine will be to develop synthetic routes that are not only efficient but also environmentally benign. sciresliterature.orgresearchgate.net
Key sustainability goals include:
Atom Economy: Designing synthetic pathways, such as multi-component reactions, that maximize the incorporation of atoms from the reactants into the final product.
Use of Green Catalysts: Focusing on the use of non-toxic, recyclable, and biodegradable catalysts, such as chitosan or biocatalysts, to replace hazardous reagents. ijrrjournal.com
Solvent-Free and Alternative Solvents: Developing reactions that can be performed under solvent-free conditions, or in environmentally friendly solvents like water or ionic liquids, is a high priority. jmaterenvironsci.comnih.gov
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-promoted synthesis to reduce reaction times and energy consumption. researchgate.net
By proactively incorporating these principles, the future development of 3H-Naphtho[1,2-E] researchgate.netresearchgate.netoxazine chemistry can proceed in a sustainable and responsible manner.
Q & A
What are the primary synthetic strategies for preparing 3H-naphtho[1,2-e][1,2]oxazine derivatives, and how do reaction conditions influence yields?
The synthesis of this compound derivatives commonly involves multicomponent reactions. For example, 8-bromo derivatives are synthesized via condensation of 6-bromo-2-naphthol with aryl/heteroaryl aldehydes in methanolic ammonia under ambient conditions for 2–3 days, achieving yields of 60–80% . Alternative methods include using L-proline as an organocatalyst for one-pot three-component reactions (2-naphthol, formalin, aromatic amines) in ethanol, which avoids high temperatures and expensive reagents . Reaction optimization, such as solvent choice (methanol vs. ethanol) and catalyst selection (e.g., Fe₃O₄@nano-cellulose/TiCl₂), significantly impacts regioselectivity and purity .
How can structural contradictions in tautomerism and regioselectivity be resolved during the synthesis of naphthoxazine derivatives?
Ring-chain tautomerism in 1,3-diarylnaphthoxazines arises from stereoelectronic effects, which can be analyzed via NMR and X-ray crystallography. For instance, single-crystal studies reveal that 8-bromo-1,3-diphenyl derivatives adopt a puckered oxazine ring conformation with dihedral angles of 54.5°–87.4° between substituents, stabilizing specific tautomers . Computational modeling (e.g., DFT) further clarifies regioselectivity in hetero-Diels–Alder reactions, where nitroalkenes preferentially form 1,2-oxazine N-oxides via stepwise mechanisms rather than concerted pathways .
What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- 1H/13C NMR : Distinct signals for NH (δ 12.61 ppm), aromatic protons (δ 6.74–7.89 ppm), and CH groups (δ 5.96–6.06 ppm) confirm substitution patterns .
- X-ray diffraction : Resolves crystal packing influenced by weak C–H⋯π interactions, with lattice parameters (e.g., space group P-1, Z = 2) providing structural validation .
- HRMS and IR : Confirm molecular weights (e.g., m/z 444 [M⁺] for brominated derivatives) and functional groups (C–O stretching at 1250 cm⁻¹) .
How do substituents on the naphthoxazine scaffold modulate biological activity, such as antimicrobial or Aβ aggregation inhibition?
Substituents like bromine at position 8 enhance antimicrobial activity against Staphylococcus aureus (MIC 12.5 µg/mL) by increasing electrophilicity . Boron-containing derivatives (e.g., 3-hydroxy-3H-naphtho[1,2-e]oxaborinin) inhibit Aβ aggregation via chelation of amyloid-β peptides, with IC₅₀ values <10 µM . Methoxy groups improve blood-brain barrier permeability, as seen in derivatives targeting Parkinson’s disease .
What green chemistry approaches are emerging for naphthoxazine synthesis?
Eco-friendly methods include:
- Sonication-assisted synthesis : Reduces reaction time from days to hours using magnetically separable catalysts (e.g., nano-Fe₃O₄@walnut shell/Cu(II)) .
- Solvent-free conditions : Achieve 85–90% yields via L-proline-catalyzed three-component reactions, minimizing waste .
- Recyclable catalysts : Fe₃O₄@nano-cellulose/TiCl₂ enables 5–7 reuse cycles without significant loss in activity .
What computational tools are used to predict reaction pathways and electronic effects in naphthoxazine chemistry?
- DFT calculations : Model transition states in hetero-Diels–Alder reactions, confirming stepwise mechanisms for 1,2-oxazine N-oxide formation .
- Molecular docking : Predict binding affinities of boron-containing derivatives to amyloid-β fibrils, guiding SAR studies .
- Conformational analysis : Software like Gaussian 09 evaluates steric effects in tautomeric equilibria .
How do natural 1,2-oxazine NPs compare synthetically to this compound derivatives?
Natural 1,2-oxazines (e.g., geneserine) are biosynthesized via polyketide pathways, whereas synthetic analogs rely on cycloadditions or Mannich-type condensations . Synthetic derivatives often exhibit enhanced bioactivity due to halogenation or aryl substitutions absent in natural NPs .
What toxicological considerations are critical when evaluating naphthoxazine derivatives for in vivo studies?
Derivatives like 2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine mitigate pesticide-induced cytotoxicity in amphibian models by reducing oxidative stress (e.g., 40% decrease in lipid peroxidation) . Dose-dependent hepatotoxicity screening via ALT/AST assays is recommended prior to preclinical trials.
How are advanced spectral techniques (e.g., NOESY, HSQC) applied to resolve stereochemical ambiguities?
- NOESY : Identifies spatial proximity between NH and aromatic protons in tautomeric forms .
- HSQC : Correlates 13C–1H couplings to assign quaternary carbons in fused naphthoxazine-benzoxazine systems .
What are the unresolved challenges in scaling up naphthoxazine synthesis for pharmacological applications?
Key challenges include:
- Low yields in multi-step syntheses : E.g., boronated derivatives require 6–8 steps with cumulative yields <15% .
- Purification complexity : Chromatographic separation of regioisomers (e.g., 17c vs. 17d) demands high-resolution HPLC .
- Stability issues : Oxazine rings degrade under acidic conditions, necessitating pH-controlled formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
